2-Fluoro-1,3-diiodo-5-methylbenzene
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Overview
Description
2-Fluoro-1,3-diiodo-5-methylbenzene: is an aromatic compound with the molecular formula C7H5FI2 It is a derivative of benzene, where the hydrogen atoms at positions 2, 1, and 3 are replaced by a fluorine atom, two iodine atoms, and a methyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1,3-diiodo-5-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method includes the iodination of 2-fluoro-5-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Fluorination: Introduction of the fluorine atom into the benzene ring.
Methylation: Addition of the methyl group.
Iodination: Sequential iodination to achieve the desired substitution pattern.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1,3-diiodo-5-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation Reactions: The methyl group can
Properties
Molecular Formula |
C7H5FI2 |
---|---|
Molecular Weight |
361.92 g/mol |
IUPAC Name |
2-fluoro-1,3-diiodo-5-methylbenzene |
InChI |
InChI=1S/C7H5FI2/c1-4-2-5(9)7(8)6(10)3-4/h2-3H,1H3 |
InChI Key |
FNPQIDLRRPYWTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)F)I |
Origin of Product |
United States |
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